

# Comparative Analysis of mRNA-1010 (assumed MR10) and Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MR10     |           |
| Cat. No.:            | B1577354 | Get Quote |

Disclaimer: Initial searches for "MR10" did not yield a specific clinical trial candidate. This guide assumes "MR10" is a reference to the Moderna seasonal influenza vaccine candidate, mRNA-1010. The following data and protocols are based on publicly available information for mRNA-1010.

This guide provides a detailed comparison of the investigational seasonal influenza vaccine mRNA-1010 against a placebo, based on data from a Phase 1/2 clinical trial. Additional data from Phase 3 trials comparing mRNA-1010 to a licensed influenza vaccine is also included to offer a broader perspective on its performance.

## **Quantitative Data Summary**

The following tables summarize the key safety and immunogenicity data from clinical trials of mRNA-1010.

# Table 1: Safety and Immunogenicity of mRNA-1010 vs. Placebo (Phase 1/2 Trial)[1][2]



| Outcome Measure                                         | mRNA-1010                  | Placebo                         | Key Findings                                                                                                     |
|---------------------------------------------------------|----------------------------|---------------------------------|------------------------------------------------------------------------------------------------------------------|
| Solicited Adverse<br>Reactions                          | More frequent than placebo | Less frequent than<br>mRNA-1010 | Most adverse reactions were Grade 1 or 2 in severity.[1][2]                                                      |
| Vaccine-Related<br>Serious Adverse<br>Events            | None reported              | None reported                   | No vaccine-related serious adverse events or deaths were reported in the study.  [1][2]                          |
| Hemagglutination<br>Inhibition (HAI) Titers<br>(Day 29) | Robust increase            | No significant change           | A single dose of<br>mRNA-1010 (25–200<br>µg) elicited robust HAI<br>titers that persisted for<br>6 months.[1][2] |
| T-cell Responses<br>(Day 8 and 29)                      | Greater than placebo       | No significant change           | mRNA-1010 induced<br>greater T-cell<br>responses at Day 8<br>that were sustained or<br>stronger at Day 29.[1]    |

Table 2: Relative Vaccine Efficacy of mRNA-1010 vs. Active Comparator (Licensed Standard-Dose Flu Vaccine) (Phase 3 Trial)[3]



| Influenza Strain     | Relative Vaccine Efficacy<br>(rVE) in Adults 50+ | 95% Confidence Interval |
|----------------------|--------------------------------------------------|-------------------------|
| Overall              | 26.6%                                            | 16.7%, 35.4%            |
| A/H1N1               | 29.6%                                            | -                       |
| A/H3N2               | 22.2%                                            | -                       |
| B/Victoria lineages  | 29.1%                                            | -                       |
| Adults 65+ (Overall) | 27.4%                                            | -                       |

# Experimental Protocols Phase 1/2 Placebo-Controlled Trial (NCT04956575) Methodology[1][2][4]

A first-in-human, Phase 1/2, randomized, stratified, observer-blind, dose-ranging study was conducted to evaluate the safety, reactogenicity, and immunogenicity of mRNA-1010.

- Participants: Healthy adults aged 18 years and older.[1]
- Intervention: Participants were randomly assigned to receive a single dose of mRNA-1010 (at varying dose levels from 6.25 μg to 200 μg) or a placebo.[1][2]
- Primary Objectives:
  - To assess the safety and reactogenicity of mRNA-1010 compared to placebo.[1][2]
  - To evaluate the humoral immunogenicity of mRNA-1010 against vaccine-matched influenza strains at day 29.[2]
- · Secondary and Exploratory Endpoints:
  - Evaluation of humoral immunogenicity at multiple time points (Day 8, 29, and 181).
  - Assessment of cellular immunogenicity (T-cell response) at Day 8 and 29.[1][2]
  - Evaluation of humoral immunogenicity against vaccine-mismatched strains.



- · Data Collection:
  - Safety and reactogenicity data were collected, including solicited adverse reactions.
  - Blood samples were collected at specified time points to measure hemagglutination inhibition (HAI) titers and T-cell responses.

### **Visualizations**

**Experimental Workflow: Phase 1/2 Trial** 





Click to download full resolution via product page

Caption: Workflow of the Phase 1/2 placebo-controlled clinical trial for mRNA-1010.

#### Signaling Pathway: mRNA-1010 Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action for the mRNA-1010 influenza vaccine.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and Immunogenicity of mRNA-1010, an Investigational Seasonal Influenza Vaccine, in Healthy Adults: Final Results From a Phase 1/2 Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Immunogenicity of mRNA-1010, an Investigational Seasonal Influenza Vaccine, in Healthy Adults: Final Results From a Phase 1/2 Randomized Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of mRNA-1010 (assumed MR10) and Placebo in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577354#clinical-trial-data-comparing-mr10-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com